6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione
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Overview
Description
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indoline-2,3-dione family. This compound is characterized by the presence of methoxy groups at the 6th position of the indoline ring and the 4th position of the benzyl group. It has a molecular formula of C17H15NO4 and a molecular weight of 297.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione typically involves the reaction of 6-methoxyindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.
Substitution: Electrophilic substitution reactions can occur at the benzyl or indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: Similar structure with a chlorine atom at the 5th position.
6-Methoxy-1-(4-chlorobenzyl)indoline-2,3-dione: Similar structure with a chlorine atom on the benzyl group.
Uniqueness
6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is unique due to the presence of methoxy groups at both the indoline and benzyl moieties, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
HSURVKBXNIOVTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=O)C2=O |
Origin of Product |
United States |
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